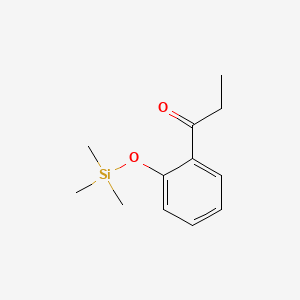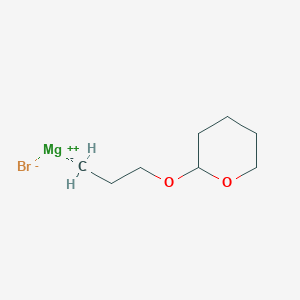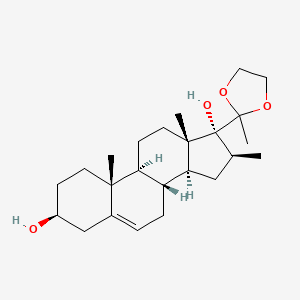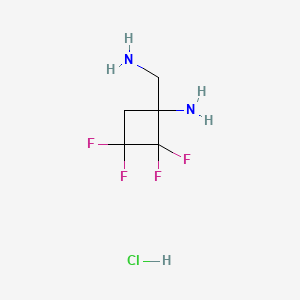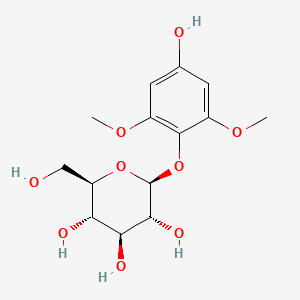
Leonuriside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Leonuriside A can be synthesized through the isolation from Leonurus japonicus. The process involves extracting the dried herb with methanol, followed by purification using chromatographic techniques . The structure of this compound A is elucidated using spectroscopic methods such as NMR and MS .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound A. Most of the available data pertains to laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions
Leonuriside A, being a phenolic glycoside, can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The phenolic hydroxyl groups can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Leonuriside A has been extensively studied for its anti-oxidative properties. It has shown stronger anti-oxidative activities than α-tocopherol, a well-known antioxidant . This makes it a potential candidate for use in:
Chemistry: As an antioxidant in various chemical formulations.
Biology: Studying its effects on cellular oxidative stress.
Medicine: Potential therapeutic applications in diseases related to oxidative stress.
Industry: Use in food preservation to prevent lipid peroxidation.
Mechanism of Action
Leonuriside A exerts its effects primarily through its anti-oxidative properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and lipid radicals .
Comparison with Similar Compounds
Similar Compounds
Leonuriside B: Another phenolic glycoside isolated from Leonurus japonicus with similar anti-oxidative properties.
Tiliroside: A flavonol glycoside with antioxidant activities.
Isoquercitrin: Another flavonol glycoside with similar properties.
Uniqueness
This compound A stands out due to its stronger anti-oxidative activity compared to other natural antioxidants like α-tocopherol and 3-tert-butyl-4-hydroxyanisole
Properties
CAS No. |
121748-12-7 |
|---|---|
Molecular Formula |
C14H20O9 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O9/c1-20-7-3-6(16)4-8(21-2)13(7)23-14-12(19)11(18)10(17)9(5-15)22-14/h3-4,9-12,14-19H,5H2,1-2H3/t9-,10-,11+,12-,14+/m1/s1 |
InChI Key |
NOQYJICHFNSIFZ-DIACKHNESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
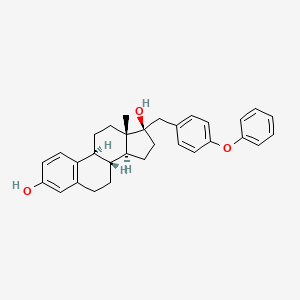
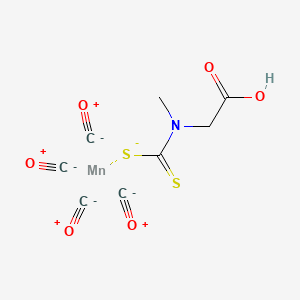
![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
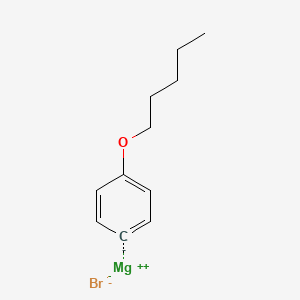
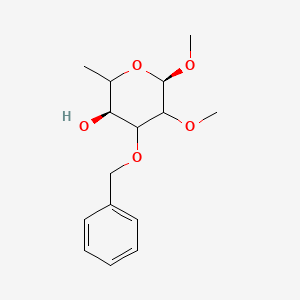
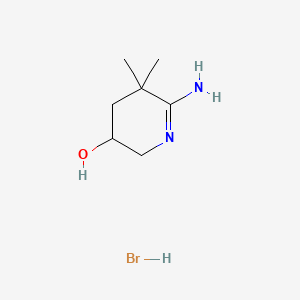
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)
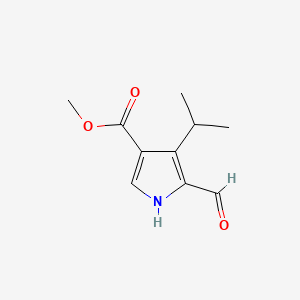
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
